molecular formula C22H17BrN2O3 B11534422 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11534422
M. Wt: 437.3 g/mol
InChI Key: LCODRZVHDHCSPM-UHFFFAOYSA-N
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Description

4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of bromine, methoxy, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves a multi-step process. One common method involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-amino-4-methylbenzoxazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired imine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the benzoxazole moiety enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

4-[(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C22H17BrN2O3/c1-13-4-3-5-20-21(13)25-22(28-20)16-11-15(7-8-18(16)26)24-12-14-6-9-19(27-2)17(23)10-14/h3-12,26H,1-2H3

InChI Key

LCODRZVHDHCSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Br)O

Origin of Product

United States

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